
(S)-2-isobutyraMido-4-Methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-isobutyraMido-4-Methylpentanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological and chemical properties. The presence of both amide and carboxylic acid functional groups makes it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-isobutyraMido-4-Methylpentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where a chiral auxiliary or catalyst is used to induce the formation of the desired enantiomer. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of biocatalysts, such as enzymes, is also explored to achieve greener and more sustainable production methods.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-isobutyraMido-4-Methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amide group to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction: The reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of (S)-2-isobutyraMido-4-Methylpentanol.
Substitution: Formation of various substituted amides or esters.
Aplicaciones Científicas De Investigación
(S)-2-isobutyraMido-4-Methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-isobutyraMido-4-Methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-2-isobutyraMido-4-Methylpentanoic acid: The enantiomer of the compound with different stereochemistry.
2-isobutyraMido-4-Methylpentanoic acid: The racemic mixture containing both (S) and ® enantiomers.
N-isobutyraMido-4-Methylpentanoic acid: A compound with a similar structure but different functional groups.
Uniqueness
(S)-2-isobutyraMido-4-Methylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with chiral environments makes it valuable in asymmetric synthesis and drug development.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-(2-methylpropanoylamino)pentanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-6(2)5-8(10(13)14)11-9(12)7(3)4/h6-8H,5H2,1-4H3,(H,11,12)(H,13,14)/t8-/m0/s1 |
Clave InChI |
GUUJRSQMHSJGGU-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C)C |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


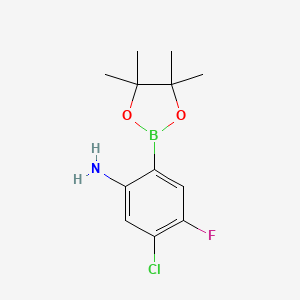
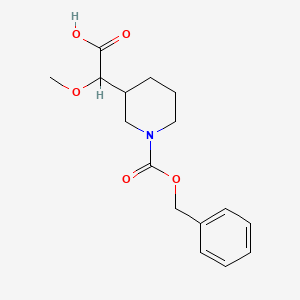
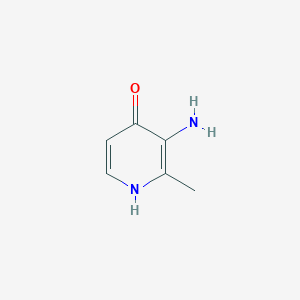

![methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate](/img/structure/B11763773.png)



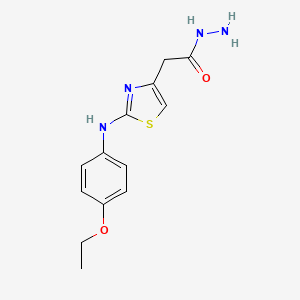

![(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B11763804.png)
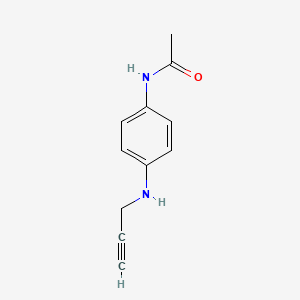
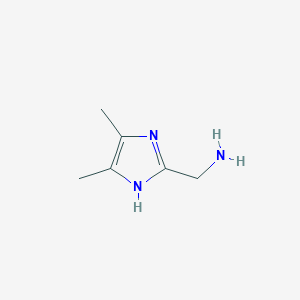
![2,7-Dibromobenzo[d]thiazole](/img/structure/B11763843.png)
